4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluoro and methoxy group on the benzoyl moiety, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoro-4-methoxybenzoic acid with an appropriate amine to form the amide bond. This is followed by the introduction of the oxane-4-carboxylic acid moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Shares the fluoro and methoxy groups but lacks the oxane-4-carboxylic acid moiety.
4-[[(5-Fluoro-2-methoxybenzoyl)amino]methyl]benzoic acid: Similar structure but with a different carboxylic acid moiety.
Uniqueness
4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid is unique due to the presence of both the oxane-4-carboxylic acid and the fluoro-methoxybenzoyl groups. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[(2-fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5/c1-21-10-2-3-11(12(16)8-10)13(18)17-9-15(14(19)20)4-6-22-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGTZDNCUXENRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2(CCOCC2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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